molecular formula C18H12ClN3O B7532051 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline

Cat. No. B7532051
M. Wt: 321.8 g/mol
InChI Key: RGEJGYNXYHOXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various fields of research.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of various viruses and bacteria. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline in scientific research. One potential direction is the development of new cancer treatments based on the inhibition of specific kinases. Another potential direction is the development of new antiviral and antimicrobial agents. Additionally, this compound may be further studied for its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline involves several steps, including the reaction of 4-bromoanisole with imidazole, followed by the reaction of the resulting product with 7-chloroquinoline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

7-Chloro-4-(4-imidazol-1-ylphenoxy)quinoline has been widely used in scientific research due to its unique properties. It has been studied for its potential use in cancer treatment, as well as for its antiviral and antimicrobial properties. It has also been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

7-chloro-4-(4-imidazol-1-ylphenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-1-6-16-17(11-13)21-8-7-18(16)23-15-4-2-14(3-5-15)22-10-9-20-12-22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEJGYNXYHOXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)OC3=C4C=CC(=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.